REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].[Na].[CH2:6]([O:8][C:9](=[O:15])[CH2:10][C:11]([CH2:13]Cl)=[O:12])[CH3:7].C(O)(=O)C>C(O)C.O1CCCC1>[CH2:6]([O:8][C:9](=[O:15])[CH2:10][C:11]([CH2:13][O:3][CH2:2][CH3:1])=[O:12])[CH3:7] |f:0.1,^1:4|
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
164.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)CCl)=O
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the residue was shaken with 200 ml of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 50° C
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off on a rotary evaporator in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 250 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123.7 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |